molecular formula C14H19NO B3032417 1-Benzylazocan-5-one CAS No. 16853-08-0

1-Benzylazocan-5-one

Cat. No. B3032417
CAS RN: 16853-08-0
M. Wt: 217.31
InChI Key: BLVRIFLULZGBNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyl-substituted heterocycles is a common theme in the provided papers. For instance, paper describes the synthesis of 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones through cyclization of a hydrazino quinazolinone with various one-carbon donors. Similarly, paper details the synthesis of 4(5)-aryl-1H-imidazoles through a Pd-catalyzed direct C-5 arylation of 1-benzyl-1H-imidazole. These methods could potentially be adapted for the synthesis of 1-Benzylazocan-5-one by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzyl-substituted compounds is often characterized using techniques such as X-ray diffraction, as seen in paper , where the structure of 1-benzyl-5-amino-1H-tetrazole was elucidated. Additionally, paper discusses the X-ray structure of 1-benzylidenamino-2-phenyl-4-benzylidene-2-imidazoline-5-one, providing insights into the molecular geometry of benzyl-substituted heterocycles. These studies suggest that 1-Benzylazocan-5-one would likely exhibit a complex molecular structure that could be similarly analyzed.

Chemical Reactions Analysis

The reactivity of benzyl-substituted compounds is highlighted in several papers. Paper explores the anticancer activity of benzothiazole acylhydrazones, which are synthesized through reactions involving benzaldehyde derivatives. Paper describes the synthesis of benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives, which also involve benzaldehyde in their synthesis. These reactions indicate that the benzyl group in 1-Benzylazocan-5-one could participate in various chemical transformations, potentially leading to biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl-substituted compounds are not directly discussed in the provided papers. However, the synthesis and structural characterization techniques used in these studies, such as those described in papers and , suggest that 1-Benzylazocan-5-one would exhibit properties typical of benzyl-substituted heterocycles, including solubility in organic solvents, potential for hydrogen bonding, and the ability to undergo various chemical reactions.

Scientific Research Applications

Anticancer Potential

1-Benzylazocan-5-one derivatives have shown significant potential in anticancer research. Notably, specific compounds like 2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]-4H-1-benzopyran-4-one have exhibited high tumor-specificity, comparable with established anticancer drugs, and induce cytostatic growth inhibition in certain cancer cell lines. These findings indicate potential lead compounds for designing new anticancer drugs (Nagai et al., 2019).

Synthesis of Novel Compounds

Research has focused on synthesizing new derivatives of 1-Benzylazocan-5-one with potential pharmaceutical applications. For instance, the synthesis of arylpiperazinylalkylthiobenzimidazole, benzothiazole, or benzoxazole derivatives has led to compounds with high affinity and selectivity for specific serotonin receptors, indicating potential use in neurological or psychiatric disorders (Siracusa et al., 2008).

Water Treatment Research

1-Benzylazocan-5-one and its derivatives have been studied in the context of water treatment, particularly in understanding the occurrence and removal of related compounds like benzotriazoles in wastewater. This research provides valuable insights into the environmental impact and treatment methods for these compounds (Reemtsma et al., 2010).

Antimicrobial and Antitubercular Activity

Studies have shown that novel benzimidazole-oxadiazole hybrid molecules, related to 1-Benzylazocan-5-one, exhibit promising antimicrobial and antitubercular activities. These compounds, due to their potent action and selectivity, offer a potential pathway for developing new antimicrobial agents (Shruthi et al., 2016).

Inhibitors in Pharmaceutical Research

1-Benzylazocan-5-one derivatives have been identified as novel antagonists for certain receptors, such as the P2X7 receptor. This research is crucial for developing new pharmaceuticals targeting specific receptors for treating various conditions (Nelson et al., 2006).

Development of Angiotensin II Receptor Blockers

Efficient protocols have been established for the C–H arylation of derivatives, leading to the synthesis of potent angiotensin II receptor blockers. This research contributes to the development of new treatments for cardiovascular diseases (Seki, 2012).

Antileukemic Agents

Novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives have been synthesized and evaluated as potential antileukemic agents. This research opens new avenues for the treatment of leukemia (Gowda et al., 2009).

Environmental Monitoring

1-Benzylazocan-5-one related compounds, like benzotriazoles, have been monitored in rivers to understand their environmental impact. This research is crucial for environmental monitoring and assessing the effectiveness of water treatment processes (Kiss & Fries, 2009).

Safety And Hazards

1-Benzylazocan-5-one is intended for research use only and is not suitable for medicinal, household, or other uses . Safety data sheets indicate that it may have acute toxicity if ingested .

Relevant Papers While specific papers on 1-Benzylazocan-5-one were not found in the search results, the compound is mentioned in the context of research use . For a more comprehensive analysis, a more detailed literature review would be necessary.

properties

IUPAC Name

1-benzylazocan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14-8-4-10-15(11-5-9-14)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVRIFLULZGBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732014
Record name 1-Benzylazocan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylazocan-5-one

CAS RN

16853-08-0
Record name 1-Benzylazocan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred boiling slurry made from potassium (1.28 g, 32.8 mmol) and t-BuOH (2.43 g, 32.8 mmol) in xylene (182.5 mL) under N2 was added diethyl 4,4′-(benzylazanediyl)dibutanoate (5 g, 14.9 mmol) over 5 hours in xylene (37.25 mL). The mixture was stirred and heated at reflux for 1 hour. After being cooled, the reaction mixture was neuturalized with 6N HCl (100 mL) and then was extracted with 6N HCl (3×50 mL). The combined acid solutions were filtered and the filtrate was heated under reflux for 1 hour. After cooling, the mixture was basified with concentrated KOH solution to pH 10 with cooling and extracted with dichloromethane. The combined organics were dried over Na2SO4 and concentrated to give a residue. Another 17 batches were done in parallel. The combined residue from 18 batches was purified together by column (P.E./EtOAc 5:1) to give 1-benzylazocan-5-one. 1H NMR (CDCl3, 400 MHz) δ 7.30-7.33 (m, 2H), 7.21-7.25 (m, 3H), 3.56 (s, 2H), 2.55 (t, J=6.0, 4H), 2.24 (t, J=6.4 Hz, 4H), 1.86-1.91 (m, 4H).
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
37.25 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
182.5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Guandalini, E Martini, LDC Mannelli, S Dei… - Bioorganic & medicinal …, 2012 - Elsevier
… Amine 13 16 and 14 were prepared from N-benzylazepan-4-one 45 17 and 1-benzylazocan-5-one 46, 18 respectively, by reaction with hydroxylamine and reduction of the resulting …
Number of citations: 12 www.sciencedirect.com

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